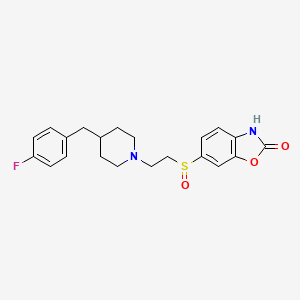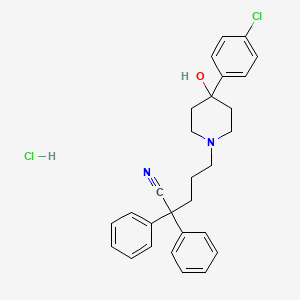
CDK8-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK8-IN-32 is a highly potent, selective, and permeable CDK8 inhibitor.
Scientific Research Applications
Role in Tumor Growth and Stem Cell Maintenance
CDK8 plays a crucial role in maintaining tumor dedifferentiation and embryonic stem cell pluripotency. It is required for tumor growth and keeps tumors and embryonic stem cells in an undifferentiated state, partially mediated through MYC protein and downstream MYC target gene expression. This regulation by CDK8 is observed in both stem cells and colon tumor cells (Adler et al., 2012).
Oncogenic Role in Various Cancers
CDK8 has been identified as a key oncogenic driver in numerous cancers, including colorectal, breast, and hematological malignancies. It is involved in the activation of oncogenic pathways such as Wnt-β-catenin signaling and transcription of estrogen-inducible genes. However, its role in cancer seems to be context-specific, leading to both interest and controversy in the development of CDK8 inhibitors as cancer therapeutics (Philip et al., 2018).
Structural Insights and Drug Binding
The structure of CDK8, especially its complex with sorafenib, an anti-cancer drug, provides insights into the specificity of the CDK8/CycC pair and the unique activation loop of CDK8. This knowledge is crucial for understanding how CDK8 functions differently from other CDKs and its potential as a drug target (Schneider et al., 2011).
Transcriptional Regulation
CDK8 is a significant co-activator in various transcriptional programs of biomedical importance, such as the p53 network, Wnt/β-catenin pathway, and pathways governed by SMADs and the thyroid hormone receptor. Its diverse roles in gene activation underscore the need for further research into this transcriptional regulator (Galbraith et al., 2010).
Effect on Epithelial-to-Mesenchymal Transition
CDK8 has been shown to promote the epithelial-to-mesenchymal transition (EMT) in pancreatic cancer, partly via the Wnt/β-catenin signaling pathway. This involvement in EMT indicates its potential role in tumor invasion and metastasis (Xu et al., 2015).
CDK8 as a Tumor Suppressor
In contrast to its oncogenic role, CDK8 has also been shown to function as a tumor suppressor in certain contexts. For instance, Cdk8 deletion in a murine tumor model repressed EZH2 activity and accelerated tumorigenesis, highlighting the complexity of CDK8's role in cancer (McCleland et al., 2015).
Regulation of Transcription Factors
CDK8 regulates transcription by targeting transcription factors and is part of the Mediator complex. Its negative regulation of TFIIH, a general transcription initiation factor, links the Mediator complex to the basal transcription machinery (Akoulitchev et al., 2000).
properties
Product Name |
CDK8-IN-32 |
|---|---|
Molecular Formula |
C14H10ClN3O2S |
Molecular Weight |
319.76 |
IUPAC Name |
7-Amino-4-(4-chlorophenoxy)thieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2S/c15-7-1-3-8(4-2-7)20-10-6-18-13(16)12-9(10)5-11(21-12)14(17)19/h1-6H,(H2,16,18)(H2,17,19) |
InChI Key |
ZMWFSXAKXCNWGH-UHFFFAOYSA-N |
SMILES |
O=C(C(S1)=CC2=C1C(N)=NC=C2OC3=CC=C(Cl)C=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CDK8-IN-32; CDK8IN32; CDK8 IN32; CDK8IN-32; CDK8-IN32; CDK8IN 32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
